molecular formula C6H5ClF2N2O2 B2546953 methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 1856048-82-2

methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2546953
CAS No.: 1856048-82-2
M. Wt: 210.56
InChI Key: KTKVZIIXIVDUKL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H5ClF2N2O2 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a catalyst. One common method involves dissolving the acid in tetrahydrofuran and treating it with a solution of lithium hydroxide in a mixture of water and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different functionalized pyrazole compounds.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrazoles.

Scientific Research Applications

Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 4-chloro-2-(difluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O2/c1-13-5(12)4-3(7)2-10-11(4)6(8)9/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKVZIIXIVDUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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